Dipropan-2-yl 2,3-dichlorobutanedioate
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Overview
Description
Dipropan-2-yl 2,3-dichlorobutanedioate is a chemical compound with the molecular formula C10H16Cl2O4. It is known for its unique structure, which includes two propan-2-yl groups and two chlorine atoms attached to a butanedioate backbone. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dichlorobutanedioic acid+2 propan-2-ol→dipropan-2-yl 2,3-dichlorobutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2,3-dichlorobutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols, often requiring mild to moderate temperatures.
Major Products Formed
Hydrolysis: 2,3-dichlorobutanedioic acid and propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 2,3-dichlorobutanedioate is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dipropan-2-yl 2,3-dichlorobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bonds and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include hydrolysis, substitution, and other nucleophilic reactions, leading to the formation of active metabolites or derivatives.
Comparison with Similar Compounds
Similar Compounds
Dipropan-2-yl 2,3-dibromobutanedioate: Similar structure but with bromine atoms instead of chlorine.
Dipropan-2-yl 2,3-difluorobutanedioate: Similar structure but with fluorine atoms instead of chlorine.
Dipropan-2-yl 2,3-diiodobutanedioate: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Dipropan-2-yl 2,3-dichlorobutanedioate is unique due to its specific chlorine substitution, which imparts distinct chemical properties, such as reactivity and stability. The presence of chlorine atoms influences its behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62243-27-0 |
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Molecular Formula |
C10H16Cl2O4 |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
dipropan-2-yl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C10H16Cl2O4/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8H,1-4H3 |
InChI Key |
VYKYVJZVYXYSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)Cl)Cl |
Origin of Product |
United States |
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